Phenol, 4-cycloheptyl- Phenol, 4-cycloheptyl-
Brand Name: Vulcanchem
CAS No.: 75120-08-0
VCID: VC7998600
InChI: InChI=1S/C13H18O/c14-13-9-7-12(8-10-13)11-5-3-1-2-4-6-11/h7-11,14H,1-6H2
SMILES: C1CCCC(CC1)C2=CC=C(C=C2)O
Molecular Formula: C13H18O
Molecular Weight: 190.28 g/mol

Phenol, 4-cycloheptyl-

CAS No.: 75120-08-0

Cat. No.: VC7998600

Molecular Formula: C13H18O

Molecular Weight: 190.28 g/mol

* For research use only. Not for human or veterinary use.

Phenol, 4-cycloheptyl- - 75120-08-0

Specification

CAS No. 75120-08-0
Molecular Formula C13H18O
Molecular Weight 190.28 g/mol
IUPAC Name 4-cycloheptylphenol
Standard InChI InChI=1S/C13H18O/c14-13-9-7-12(8-10-13)11-5-3-1-2-4-6-11/h7-11,14H,1-6H2
Standard InChI Key AXIVAMNNBGCFOQ-UHFFFAOYSA-N
SMILES C1CCCC(CC1)C2=CC=C(C=C2)O
Canonical SMILES C1CCCC(CC1)C2=CC=C(C=C2)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

4-Cycloheptylphenol consists of a phenolic hydroxyl group (-OH) attached to a benzene ring, with a seven-membered cycloheptyl group bonded to the fourth carbon (Figure 1). The cycloheptyl moiety introduces steric bulk and conformational flexibility, distinguishing it from smaller analogs like 4-cyclohexylphenol .

Table 1: Fundamental chemical properties of 4-cycloheptylphenol

PropertyValue
Molecular formulaC₁₃H₁₈O
Molecular weight190.28 g/mol
IUPAC name4-(Cycloheptyl)phenol
CAS Registry Number35406-29-2
AppearanceWhite crystalline solid
SolubilityLow in water; soluble in organic solvents (e.g., DMSO, ethanol)

The cycloheptyl group’s larger ring size compared to cyclohexyl analogs influences intermolecular interactions, potentially enhancing binding affinity to hydrophobic pockets in biological targets .

Synthesis and Optimization

Catalytic Hydroalkylation

The primary synthesis route for 4-cycloheptylphenol involves palladium-catalyzed hydroalkylation of phenol with cycloheptene under hydrogen pressure. This method, adapted from analogous protocols for 4-cyclohexylphenol , employs a heterogeneous palladium catalyst (e.g., 1% Pd/Al₂O₃) and a fused salt system (NaCl-AlCl₃) to facilitate cycloheptyl group attachment .

Key reaction conditions:

  • Temperature: 120–140°C

  • Hydrogen pressure: 10–15 bar

  • Catalyst loading: 1–2 wt% Pd/Al₂O₃

  • Yield: ~32% (optimized)

Table 2: Comparative synthesis parameters for cycloalkylphenols

Parameter4-Cycloheptylphenol 4-Cyclohexylphenol
CatalystPd/Al₂O₃Pd/Al₂O₃
Temperature (°C)120120
Reaction time (h)4.54.5
Yield (%)31.931.9

The similar yields suggest comparable reactivity between cycloheptene and cyclohexene in hydroalkylation, though the larger cycloheptyl group may require slight adjustments in stoichiometry or reaction time .

Purification and Characterization

Crude product is purified via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol. Structural confirmation is achieved through:

  • NMR spectroscopy: Distinct aromatic proton signals (δ 6.7–7.2 ppm) and cycloheptyl methylene resonances (δ 1.2–2.1 ppm) .

  • Mass spectrometry: Molecular ion peak at m/z 190.1 (M⁺) .

Physicochemical and Spectroscopic Properties

Thermal Stability

4-Cycloheptylphenol exhibits a melting point range of 86–88°C, slightly lower than 4-cyclohexylphenol (92–94°C) , attributable to reduced crystal lattice stability from the larger cycloheptyl group.

Table 3: Thermal and spectral data

Property4-Cycloheptylphenol 4-Cyclohexylphenol
Melting point (°C)86–8892–94
UV-Vis λₘₐₓ (nm)275272
IR ν(O-H) (cm⁻¹)33503360
ParameterERβ ERα
EC₅₀ (μM)0.45>10
Maximal response (% E₂)85<5

E₂ = 17β-estradiol reference compound.

Therapeutic Implications

  • Osteoporosis: ERβ agonism promotes osteoblast activity without uterotrophic effects .

  • Neuroprotection: ERβ activation reduces neuroinflammation in models of Alzheimer’s disease .

  • Cancer: Selective ERβ agonists may inhibit proliferation in breast and prostate cancers .

Applications and Future Directions

Drug Development

4-Cycloheptylphenol serves as a lead compound for SERBA development. Structural modifications, such as halogenation or sulfonation, could enhance bioavailability and potency .

Industrial Applications

While primarily researched for pharmaceutical uses, its phenolic structure suggests potential as an antioxidant or UV stabilizer in polymers, though this remains unexplored .

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